

Spectroscopic data for 3-Acetamidocoumarin (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 3-Acetamidocoumarin

Cat. No.: B125707

[Get Quote](#)

Spectroscopic Data of 3-Acetamidocoumarin: A Technical Guide

Introduction

3-Acetamidocoumarin, also known as N-(2-oxo-2H-chromen-3-yl)acetamide, is a derivative of coumarin, a benzopyrone scaffold that is a constituent of many natural products. Coumarin derivatives have garnered significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The acetamido functional group at the 3-position of the coumarin ring can significantly influence its electronic and steric properties, making detailed spectroscopic characterization essential for its identification, purity assessment, and the prediction of its chemical behavior. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Acetamidocoumarin**, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **3-Acetamidocoumarin** in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR spectra of **3-Acetamidocoumarin** provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum of **3-Acetamidocoumarin** is characterized by signals corresponding to the aromatic protons of the coumarin ring, the vinyl proton, the NH proton of the acetamido group, and the methyl protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.5 - 9.0	s	1H	H-4
~ 7.2 - 7.8	m	4H	Aromatic (H-5, H-6, H-7, H-8)
~ 9.0 - 9.5	br s (s)	1H	NH (Amide)
~ 2.2	s	3H	CH_3 (Acetyl)

^{13}C NMR (Carbon NMR) Data

The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ , ppm)	Carbon Atom Assignment
~ 169.0	C=O (Acetyl)
~ 160.0	C-2 (Lactone C=O)
~ 148.0	C-8a
~ 130.0 - 132.0	C-4
~ 116.0 - 129.0	Aromatic (C-5, C-6, C-7, C-8)
~ 120.0	C-4a
~ 118.0	C-3
~ 24.0	CH ₃ (Acetyl)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Functional Group Assignment	Vibrational Mode
~ 3300 - 3400	N-H	Stretching (Amide)
~ 1700 - 1750	C=O	Stretching (Lactone)
~ 1660 - 1690	C=O	Stretching (Amide I)
~ 1600 - 1620	C=C	Stretching (Aromatic)
~ 1520 - 1550	N-H	Bending (Amide II)
~ 1200 - 1300	C-N	Stretching (Amide)
~ 1000 - 1250	C-O	Stretching (Lactone Ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

m/z (Mass-to-Charge Ratio)	Ion Assignment
203.19	[M] ⁺ (Molecular Ion)
161	[M - C ₂ H ₂ O] ⁺ (Loss of ketene from acetamido group)
133	[M - C ₂ H ₂ O - CO] ⁺ (Subsequent loss of carbon monoxide)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **3-Acetamidocoumarin**. Specific instrument parameters may vary.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Acetamidocoumarin** in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Set the spectral width to approximately 16 ppm.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
 - Set the relaxation delay to 1-5 seconds.
- ¹³C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.

- Use a proton-decoupled pulse sequence.
- A higher number of scans will be required compared to ^1H NMR (typically several hundred to thousands) due to the low natural abundance of ^{13}C .
- A longer relaxation delay (e.g., 2-5 seconds) is often used.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of **3-Acetamidocoumarin** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - ATR (Attenuated Total Reflectance) Method: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, spectra are collected over the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry

- Sample Preparation: Dissolve a small amount of **3-Acetamidocoumarin** in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition:
 - EI-MS: Introduce the sample into the ion source, where it is vaporized and bombarded with a beam of electrons.
 - ESI-MS: Infuse the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.
 - Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **3-Acetamidocoumarin**.

Caption: General workflow for the synthesis and spectroscopic characterization of **3-Acetamidocoumarin**.

- To cite this document: BenchChem. [Spectroscopic data for 3-Acetamidocoumarin (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b125707#spectroscopic-data-for-3-acetamidocoumarin-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b125707#spectroscopic-data-for-3-acetamidocoumarin-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com